2-Chloro-6-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

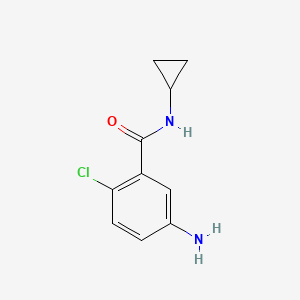

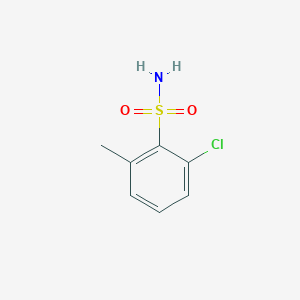

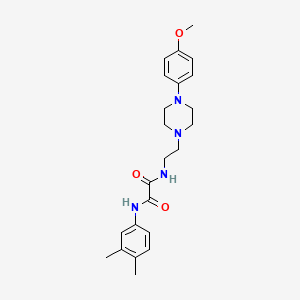

2-Chloro-6-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H8ClNO2S . It is also commonly referred to as 2-chloro-6-methylbenzenesulfonamide .

Molecular Structure Analysis

The InChI code for 2-Chloro-6-methylbenzene-1-sulfonamide is 1S/C7H8ClNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) . This indicates that the molecule consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonamide group .Physical And Chemical Properties Analysis

2-Chloro-6-methylbenzene-1-sulfonamide has a molecular weight of 205.66 . It is a powder that is stored at room temperature .Scientific Research Applications

Molecular Structure and Conformations

A study on para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide, closely related to 2-Chloro-6-methylbenzene-1-sulfonamide, investigated their molecular structure and conformations. The research employed gas electron diffraction and quantum chemical methods to understand the conformational properties of these compounds (Petrov et al., 2008).

Spectroscopic Properties and Biological Activities

Another study explored the spectroscopic properties and biological activities of a sulfonamide derivative compound. This research highlighted the electronic properties and potential biological applications of the compound, which is relevant for understanding similar sulfonamide derivatives (Vetrivelan, 2018).

Inhibition of Tumor-Associated Isozyme

Research on the inhibition of the tumor-associated isozyme carbonic anhydrase IX by halogenosulfanilamide derivatives, including 2-chloro-6-methylbenzene-1-sulfonamide, has shown promising results. This work suggests potential applications in designing potent and selective inhibitors for antitumor agents (Ilies et al., 2003).

Environmental Detection

A study developed a method for detecting sulfonamides in water samples. This is particularly relevant for monitoring the environmental impact of compounds like 2-Chloro-6-methylbenzene-1-sulfonamide (Zhou & Fang, 2015).

Polymer Applications

N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide, which reacts with a simulant of sulfur mustard, shows the potential use of related sulfonamides in polymer applications for decontamination purposes (Gutch et al., 2007).

Therapeutic Applications

A study on [1,4]oxazepine-based primary sulfonamides demonstrates their strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications (Sapegin et al., 2018).

Mechanism of Action

properties

IUPAC Name |

2-chloro-6-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYMTSUCKIJOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)

![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2430214.png)